The synthesis of AEOL-10113 typically involves the reaction of manganese salts with pyridine derivatives under controlled conditions. A common method includes the use of manganese(III) meso-tetrakis(N-ethylpyridinium-2-yl)porphyrin, which is synthesized through a series of steps involving acid-base reactions and metal coordination chemistry. The reaction conditions are crucial, as they influence the yield and purity of the final product. For instance, temperature and pH must be carefully regulated to ensure optimal formation of the porphyrin complex .
AEOL-10113 features a manganese ion coordinated within a porphyrin ring structure. The molecular formula is CHNOMn, with a molar mass of approximately 433.36 g/mol. The structure exhibits a planar configuration typical of porphyrins, allowing for effective electron delocalization across the ring.
AEOL-10113 participates in various redox reactions, particularly in the reduction of peroxynitrite to less harmful species. This reaction is vital for mitigating oxidative stress within cells.
These reactions are characterized by their rapid kinetics and high efficiency, making AEOL-10113 a promising candidate for therapeutic applications .
The mechanism by which AEOL-10113 exerts its antioxidant effects involves several steps:
This mechanism underscores its potential use in treating conditions associated with oxidative stress, such as inflammation and neurodegenerative diseases .
Relevant data from studies indicate that AEOL-10113 retains its structural integrity during biological assays, confirming its suitability for in vivo applications .
AEOL-10113 has been extensively studied for its potential therapeutic applications in various fields:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: